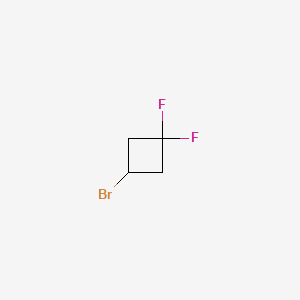
3-Bromo-1,1-difluorocyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1,1-difluorocyclobutane is a member of the difluorocyclobutane family of compounds, which are known for their stability and low reactivity. It is a colorless, volatile liquid with a molecular weight of 170.98 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular formula of this compound is C4H5BrF2 . The InChI code for this compound is 1S/C4H5BrF2/c5-3-1-4(6,7)2-3/h3H,1-2H2 .Physical and Chemical Properties Analysis
This compound is a colorless, volatile liquid. It has a boiling point of 48°C and a melting point of -44°C. It is soluble in most organic solvents.Wissenschaftliche Forschungsanwendungen
Rotational Spectra Analysis : Research on bromocyclobutane, a related compound, focused on its microwave spectrum, providing insights into its rotational transitions and structural parameters, which are crucial for understanding its physical and chemical properties (Rothschild & Dailey, 1962).
Anesthetic Potential : 1-bromo-1,2,2-trifluorocyclobutane, another compound with structural similarity, was studied for its anesthetic properties, including its uptake, excretion, and pharmacokinetics in humans (Holaday & Fiserova-Bergerova, 1976).
Synthesis and Reactions : Research on the synthesis and reactions of compounds such as 1,1-difluoro-3-phenylcyclobutane, which can be brominated to produce derivatives, provides insights into the chemical behavior and potential applications in organic synthesis (Manatt, Vogel, Knutson, & Roberts, 1964).
NMR Studies : Nuclear magnetic resonance (NMR) studies of 1,1-difluoro-3-phenylcyclobutane derivatives have contributed to understanding the molecular structure and behavior of such compounds (Takahashi, 1962).
Organometallic Chemistry Applications : The utility of bromocyclobutane derivatives in organometallic chemistry has been demonstrated, highlighting their potential in synthesizing complex organic structures like naphthalenes and isoquinolines (Ramakrishna & Sharp, 2003).
Safety and Hazards
3-Bromo-1,1-difluorocyclobutane is classified as a flammable liquid and vapor . It may cause respiratory irritation, skin irritation, and serious eye irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
Wirkmechanismus
Mode of Action
The mode of action of 3-Bromo-1,1-difluorocyclobutane is currently unknown. Its unique structure, featuring a cyclobutane ring with bromine and fluorine substituents, suggests potential reactivity with various biological targets . .
Biochemical Pathways
Given the lack of information on its targets and mode of action, it is difficult to predict which pathways might be impacted .
Pharmacokinetics
Its bioavailability and how it is processed in the body remain largely unknown .
Action Environment
It’s known that the compound is a liquid at room temperature and should be stored in a refrigerator . It forms an explosive mixture with air and poses a moderate explosion hazard when exposed to heat or flame .
Eigenschaften
IUPAC Name |
3-bromo-1,1-difluorocyclobutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrF2/c5-3-1-4(6,7)2-3/h3H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDREFHEOWCFLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrF2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310729-91-9 |
Source


|
| Record name | 3-bromo-1,1-difluorocyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
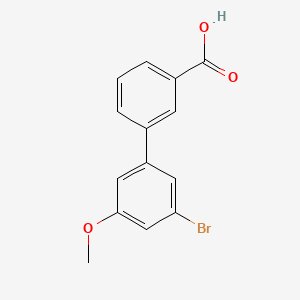
![Methyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B596053.png)
![1-[4-(Methylsulfonyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B596055.png)
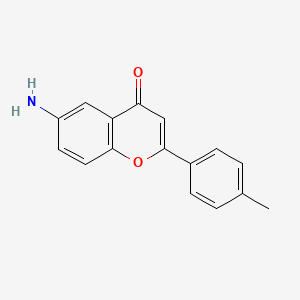

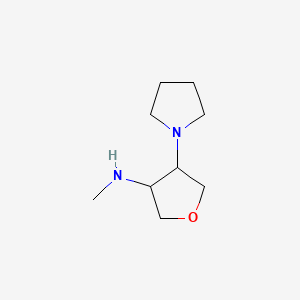


![7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B596063.png)
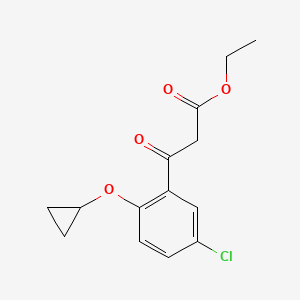
![Cyclopropanecarboxaldehyde, 2-(1,3,5-hexatrienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]- (9CI)](/img/no-structure.png)

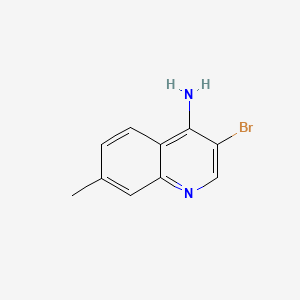
![(R,R)-2-Iodo-1,3-bis[1-(mesitylcarbamoyl)ethoxy]benzene](/img/structure/B596072.png)
